molecular formula C18H27N3O3S2 B4715179 2,6-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide

2,6-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide

Cat. No.: B4715179
M. Wt: 397.6 g/mol
InChI Key: KSZZWHZFRCYRAH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide involves multiple steps. One common method includes the reaction of 2,6-dimethylpiperidine with 4-(morpholin-4-ylsulfonyl)phenyl isothiocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2,6-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the morpholine ring, depending on the reagents and conditions used.

Scientific Research Applications

2,6-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other molecular pathways involved in inflammation and cell signaling .

Comparison with Similar Compounds

2,6-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide can be compared with other sulfonamide derivatives and piperidine-based compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-14-4-3-5-15(2)21(14)18(25)19-16-6-8-17(9-7-16)26(22,23)20-10-12-24-13-11-20/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZZWHZFRCYRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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